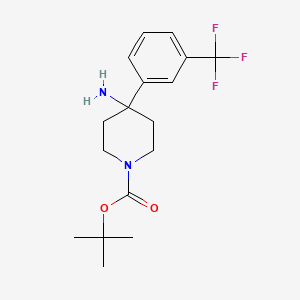

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2 It is a piperidine derivative that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

准备方法

The synthesis of tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反应分析

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C18H25F3N2O2

- Molecular Weight : 358.4 g/mol

- IUPAC Name : tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

- CAS Number : 1774904-88-9

The compound features a piperidine ring substituted with an amino group and a trifluoromethyl phenyl moiety, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is being investigated for its potential as a therapeutic agent. Studies have shown that derivatives of piperidine can exhibit activity against various diseases, including neurodegenerative disorders.

- Neuroprotective Effects : Research indicates that compounds with similar structures may have protective effects on neuronal cells under stress conditions, such as those induced by amyloid-beta in Alzheimer's disease models . The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating cognitive impairments.

Pharmacological Studies

Pharmacological investigations have highlighted the compound's interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act on various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognition . For instance, studies on related piperidine derivatives suggest they could modulate serotonin and dopamine pathways, which are crucial in treating depression and anxiety.

Synthesis of Active Pharmaceutical Ingredients

This compound serves as an important intermediate in the synthesis of other pharmaceutical compounds:

The synthesis of this compound can be achieved through various methods, including streamlined multi-step processes that minimize the need for extensive purification techniques .

Neurodegenerative Disease Research

A study published in Molecules explored the protective effects of related compounds against amyloid-beta-induced toxicity in neuronal cells. The findings suggested that these compounds could mitigate neuroinflammation and oxidative stress, highlighting their potential for treating Alzheimer's disease .

Synthesis of Novel Therapeutics

Research focusing on the synthesis of new piperidine derivatives has demonstrated the utility of this compound as a building block for creating novel therapeutics aimed at various targets, including cancer and infectious diseases .

作用机制

The mechanism of action of tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

相似化合物的比较

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate can be compared to similar compounds such as:

tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and interactions with biological targets .

生物活性

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1713160-77-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23F3N2O2

- Molecular Weight : 344.37 g/mol

- IUPAC Name : this compound

- Structure : The compound features a piperidine ring with a trifluoromethyl-substituted phenyl group and a tert-butyl carboxylate moiety.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. Specifically, it has been studied for its agonistic activity against trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Agonistic activity on TAAR1, influencing neurotransmitter release and neuronal signaling. |

| Inhibitory Potential | Potential inhibition of pathways related to metabolic disorders. |

| Toxicological Profile | Limited data available; safety data sheets indicate no significant acute toxicity reported. |

Biological Studies

A study published in Molecules examined various analogs of piperidine derivatives, including this compound. The findings suggested that the substitution pattern on the aromatic ring significantly affects biological activity. Compounds were tested for their ability to activate TAAR1 using a Bioluminescence Resonance Energy Transfer (BRET) assay, with dose-response evaluations determining effective concentrations (EC50 values) for activation.

Case Study: TAAR1 Modulation

In vitro assays demonstrated that this compound produced less than 20% activation at concentrations below 10 μM compared to tyramine hydrochloride, indicating a need for further structural optimization to enhance potency against TAAR1 .

Toxicological Information

The safety data sheet for this compound indicates that acute toxicity data is not available. However, it is classified as not hazardous under GHS guidelines, suggesting a favorable safety profile for research applications . Further studies are necessary to assess long-term effects and specific toxicological endpoints.

属性

IUPAC Name |

tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-9-7-16(21,8-10-22)12-5-4-6-13(11-12)17(18,19)20/h4-6,11H,7-10,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWPDGLGCSRCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。